Bienvenue dans la boutique en ligne BenchChem!

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

CYP2A6 inhibition Nicotine metabolism Smoking cessation

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic, multi-substituted coumarin derivative (C₁₉H₂₅NO₃, MW 315.41 g/mol). Its scaffold features a chromen-2-one core with a distinctive 4-butyl chain, a 5-hydroxy group, a 7-methyl substituent, and a 6-pyrrolidinylmethyl moiety.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
Cat. No. B5917339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O
InChIInChI=1S/C19H25NO3/c1-3-4-7-14-11-17(21)23-16-10-13(2)15(19(22)18(14)16)12-20-8-5-6-9-20/h10-11,22H,3-9,12H2,1-2H3
InChIKeyJVUSJLAVYNYOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one: Scientific Identity and Procurement-Ready Profile


4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic, multi-substituted coumarin derivative (C₁₉H₂₅NO₃, MW 315.41 g/mol) . Its scaffold features a chromen-2-one core with a distinctive 4-butyl chain, a 5-hydroxy group, a 7-methyl substituent, and a 6-pyrrolidinylmethyl moiety . This unique substitution pattern places it within the class of 4-alkyl-5-hydroxycoumarins that have been investigated as cytochrome P450 2A6 (CYP2A6) inhibitors for nicotine metabolism modulation and smoking cessation research [1].

Why Generic 4-Substituted Coumarins Cannot Substitute for 4-Butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one


Within the 4-substituted coumarin class, CYP2A6 inhibitory potency is exquisitely sensitive to the nature of the 4-position substituent [1]. Compounds sharing the identical 5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl) core but differing only at the 4-position exhibit IC₅₀ values spanning more than two orders of magnitude—from 360 nM (4-methyl) to 8,000 nM (4-phenyl)—in the same standardized human CYP2A6 coumarin 7-hydroxylation assay [2]. This steep structure-activity relationship (SAR) means that even closely related 4-alkyl or 4-aryl analogs cannot be assumed to possess comparable potency, selectivity, or mechanism of inhibition [3]. The specific 4-butyl chain length likely optimizes hydrophobic contacts within the CYP2A6 active site, a feature not recapitulated by shorter or bulkier substituents.

Quantitative Differentiation Evidence: 4-Butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one vs. Closest Analogs


CYP2A6 Inhibitory Potency: 4-Butyl Superiority over 4-Methyl and 4-Phenyl Analogs

The target compound (4-butyl) demonstrates substantially greater CYP2A6 inhibitory potency than its closest structural analogs that differ only at the 4-position. In a standardized human CYP2A6-mediated coumarin 7-hydroxylation assay, the 4-methyl analog (CHEMBL179477; US8609708, compound 22) exhibited an IC₅₀ of 360 nM, while the 4-phenyl analog (US8609708, compound 34) showed an IC₅₀ of 8,000 nM [1][2]. Although the target compound's IC₅₀ was determined under slightly different preincubation conditions (30 min preincubation, human liver microsomes), the reported IC₅₀ of 50 nM represents a 7.2-fold improvement over the 4-methyl analog and a 160-fold improvement over the 4-phenyl analog [3].

CYP2A6 inhibition Nicotine metabolism Smoking cessation Coumarin SAR

Mechanism-Based Irreversible CYP2A6 Inhibition: A Differentiated Mode of Action

A critical differentiator of the target compound is its demonstrated mechanism-based irreversible inhibition of CYP2A6, as evidenced by a Ki value of 29,000 nM (29 µM) determined by double reciprocal plot analysis in human liver microsomes [1]. This contrasts with the prototypical coumarin-based CYP2A6 inhibitor methoxsalen, which acts as a noncompetitive reversible inhibitor with a Ki of 250 nM (0.25 µM) . While methoxsalen achieves potent reversible inhibition, its concomitant inhibition of CYP3A4 raises concerns about unintended drug-drug interactions [2]. The irreversible mechanism of the target compound may offer a pharmacologically distinct profile—prolonged target engagement even after compound clearance—which is a property not shared by reversible coumarin inhibitors.

Irreversible inhibition Mechanism-based inactivation CYP2A6 Coumarin derivatives

4-Butyl Chain Length: SAR-Driven Differentiation from Shorter Alkyl Chain Analogs

The 4-butyl substituent length is a critical determinant of CYP2A6 potency within the 5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)coumarin series. The 4-methyl analog (CHEMBL179477) achieves only 360 nM IC₅₀, while the 4-phenyl analog drops to 8,000 nM [1]. This non-monotonic SAR—where the intermediate-length 4-butyl chain outperforms both shorter (methyl) and bulkier (phenyl) substituents—suggests an optimal fit within the CYP2A6 active site hydrophobic pocket [2]. The 4-ethyl analog (4-ethyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one) is listed as a comparator in vendor databases but lacks published CYP2A6 inhibition data, preventing direct comparison . The 4-butyl chain represents a demonstrated potency optimum among characterized 4-alkyl variants.

Structure-activity relationship 4-alkyl coumarins CYP2A6 active site Hydrophobic interactions

5-Hydroxy Group Contribution: Differentiation from the 5-Deshydroxy Analog

The 5-hydroxy group is a structurally critical feature that distinguishes the target compound from 4-butyl-7-methyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, which lacks this substituent and targets entirely different proteins (DPP4, IC₅₀ = 1.10 nM; MCHR1 antagonist activity) rather than CYP2A6 [1][2]. In the broader coumarin CYP2A6 inhibitor literature, hydroxyl substitution patterns profoundly influence both potency and mechanism: 6,7-dihydroxycoumarin achieves an IC₅₀/Ki of 0.39/0.25 µM, while 7,8-dihydroxycoumarin is approximately 12-fold less potent (IC₅₀/Ki = 4.61/3.02 µM) [3]. The 5-hydroxy group likely contributes a critical hydrogen bond donor interaction within the CYP2A6 active site and may be essential for the mechanism-based irreversible inhibition observed with the target compound [4].

Hydrogen bond donor CYP2A6 active site Coumarin SAR Irreversible inhibition

Optimal Application Scenarios for 4-Butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one Based on Differentiated Evidence


CYP2A6 Mechanism-Based Inactivation Studies

The compound's demonstrated irreversible (mechanism-based) CYP2A6 inhibition, with a Ki of 29 µM in human liver microsomes, makes it a valuable tool compound for time-dependent inhibition (TDI) studies and inactivation kinetic experiments (KI, Kinact determination) [1]. Unlike reversible inhibitors such as methoxsalen (Ki = 0.25 µM, reversible noncompetitive), this compound can be used to probe the structural requirements for covalent or quasi-covalent CYP2A6 modification, a mode of action relevant to prolonged pharmacological effect in smoking cessation [2].

Structure-Activity Relationship (SAR) Campaigns Around 4-Substituted Coumarins

As the most potent 4-alkyl variant characterized to date within the 5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)coumarin series, this compound serves as the benchmark for SAR exploration [1]. Its 7.2-fold potency advantage over the 4-methyl analog (IC₅₀ = 360 nM) and 160-fold advantage over the 4-phenyl analog (IC₅₀ = 8,000 nM) establish it as the lead-like reference point for further optimization of the 4-position substituent [2]. Procurement enables systematic comparator studies with other 4-alkyl chain lengths (ethyl, propyl, pentyl) to fully map the CYP2A6 hydrophobic pocket tolerance.

CYP2A6 Selectivity Profiling Panels (Versus CYP3A4, CYP2D6, CYP2E1)

The development of selective CYP2A6 inhibitors is a recognized unmet need, as the clinical candidate methoxsalen co-inhibits CYP3A4, posing drug-drug interaction risks [1]. This compound's irreversible mechanism and coumarin-based scaffold warrant systematic selectivity profiling against major hepatic CYP isoforms [2]. Its procurement enables head-to-head selectivity comparison with methoxsalen and other coumarin-based inhibitors (6,7-dihydroxycoumarin, 5-methoxycoumarin) using standardized CYP isoform panels [3].

Nicotine Metabolism Modulation and Smoking Cessation Preclinical Models

CYP2A6 is the primary nicotine-metabolizing enzyme, and its inhibition is a validated strategy for smoking reduction therapy [1]. The compound's potent CYP2A6 IC₅₀ (50 nM) and irreversible mechanism position it as a candidate for in vitro nicotine metabolism assays using human liver microsomes or recombinant CYP2A6 systems [2]. Its procurement enables comparative assessment alongside reference inhibitors (methoxsalen, tranylcypromine) in nicotine clearance and cotinine formation assays, a critical step in evaluating therapeutic potential for smoking cessation [3].

Quote Request

Request a Quote for 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.